5-chloro-1H-pyrazole hydrochloride
CAS No.:
Cat. No.: VC13576621
Molecular Formula: C3H4Cl2N2
Molecular Weight: 138.98 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C3H4Cl2N2 |
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Molecular Weight | 138.98 g/mol |
IUPAC Name | 5-chloro-1H-pyrazole;hydrochloride |
Standard InChI | InChI=1S/C3H3ClN2.ClH/c4-3-1-2-5-6-3;/h1-2H,(H,5,6);1H |
Standard InChI Key | UJGQMXHFPXZEAP-UHFFFAOYSA-N |
SMILES | C1=C(NN=C1)Cl.Cl |
Canonical SMILES | C1=C(NN=C1)Cl.Cl |
Introduction
Chemical Structure and Significance
The core structure of 5-chloro-1H-pyrazole hydrochloride consists of a five-membered aromatic ring containing two adjacent nitrogen atoms (positions 1 and 2) and a chlorine substituent at position 5. Protonation of one nitrogen atom forms the hydrochloride salt, enhancing solubility in polar solvents . The compound’s reactivity is influenced by the electron-withdrawing chlorine atom and the acidic N–H bond, enabling participation in nucleophilic substitutions and cycloadditions .
Synthesis and Manufacturing
Laboratory-Scale Synthesis
The synthesis typically begins with 1H-pyrazol-5-amine as the precursor. A reported method involves the following steps :
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Diazotization and Chlorination:
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1H-pyrazol-5-amine is treated with hydrochloric acid (HCl), copper(I) chloride (CuCl), and isopentyl nitrite in acetonitrile under a nitrogen atmosphere at 0–20°C for 180 hours.
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The reaction proceeds via diazotization, followed by Sandmeyer-type chlorination to replace the amino group with chlorine.
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Yield: ~60–70% after purification by column chromatography .
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Salt Formation:
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The free base (5-chloro-1H-pyrazole) is treated with HCl gas in a dry ether solution to form the hydrochloride salt.
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Industrial Production
Industrial processes optimize scalability and cost-efficiency:
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Continuous Flow Reactors: Enhance mixing and temperature control during chlorination.
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Automated Crystallization: Ensures high-purity product recovery.
Biological Activities and Applications
Anticancer Activity
Pyrazole analogs demonstrate cytotoxicity against cancer cell lines:
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Ethyl 5-chloro-1H-pyrazole-4-carboxylate reduces viability in A549 (lung) and HepG2 (liver) cells (IC₅₀ = 15–20 µM).
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Mechanistic studies suggest caspase-3 activation and ROS generation as key pathways .
Agrochemical Applications
The compound is a precursor to herbicides and fungicides. For instance:
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5-Chloro-1,3-diphenyl-1H-pyrazole-4-carbaldehyde (derived from this compound) shows antifungal activity against Botrytis cinerea .
Applications in Organic Synthesis
5-Chloro-1H-pyrazole hydrochloride is a key building block in:
Nucleophilic Substitutions
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The chlorine atom is replaced by amines, thiols, or alkoxides to form derivatives like 5-amino-1H-pyrazole .
Multicomponent Reactions
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Reacts with aldehydes and malononitrile to yield pyrazolo[1,5-a]pyrimidines, which are explored as kinase inhibitors .
Comparison with Related Compounds
Compound | Key Differences | Applications |
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5-Chloro-1,3-dimethyl-1H-pyrazole | Methyl groups enhance lipophilicity | Anticancer agents |
5-Chloro-2-(1H-pyrazol-1-yl)aniline | Aniline moiety enables aromatic interactions | Enzyme inhibitors |
Future Perspectives
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Structure-Activity Studies: Elucidate the impact of substituents on bioactivity.
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Green Chemistry: Develop solvent-free syntheses to reduce environmental impact.
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